1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

説明

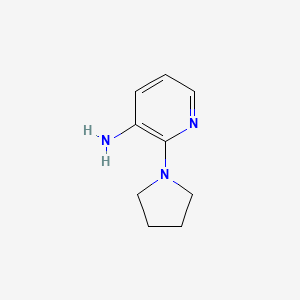

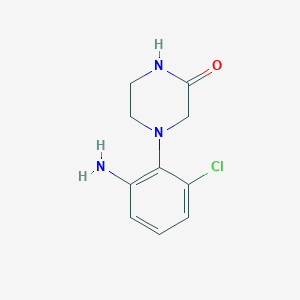

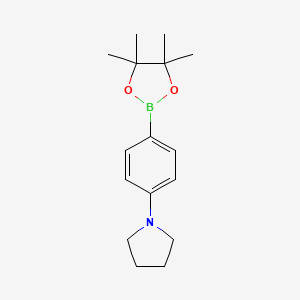

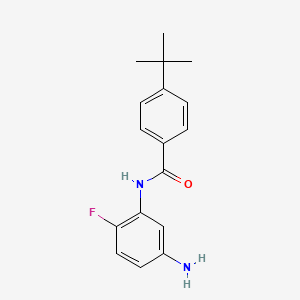

The compound "1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine" is a chemical species that features a pyrrolidine ring, which is a five-membered lactam structure, and a tetramethyl dioxaborolane group attached to a phenyl ring. This structure is indicative of a molecule that could be used in various organic synthesis reactions, particularly in cross-coupling reactions like the Suzuki reaction due to the presence of the dioxaborolane moiety.

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. For instance, the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was achieved through these methods, as detailed in the study of its synthesis, crystal structure, and vibrational spectral analysis . Similarly, polymers containing tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units were synthesized via palladium-catalyzed polycondensation, which could be analogous to the methods used for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of compounds containing the dioxaborolane group has been extensively studied using various spectroscopic techniques, including MS, NMR (both 1H and 13C), and infrared spectroscopy. Single-crystal X-ray diffraction is a common method to determine the precise structure, which is often further validated by DFT calculations, as seen in the studies of related compounds . These techniques would likely be applicable in analyzing the molecular structure of "1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine".

Chemical Reactions Analysis

The dioxaborolane group is known for its role in Suzuki coupling reactions, which are used to create carbon-carbon bonds between various organic fragments. The presence of this functional group in the compound suggests its potential utility in such reactions. Additionally, the pyrrolidine ring could undergo various transformations, such as transamination, as demonstrated in the synthesis and transamination of enaminones derived from a phenyl-pyrrolidine-trione compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the dioxaborolane and pyrrolidine groups. The dioxaborolane group is known to impart stability and reactivity towards cross-coupling reactions, while the pyrrolidine ring could affect the solubility and boiling point of the compound. The deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which share some structural similarities, were found to be soluble in common organic solvents, suggesting that "1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine" might also exhibit good solubility in these solvents .

科学的研究の応用

Synthesis and Structural Analysis

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is involved in the synthesis of boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions, and their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures are calculated and confirmed using density functional theory (DFT) and X-ray diffraction, highlighting their potential in advanced chemical synthesis and structural analysis (Huang et al., 2021).

Application in Polymer Synthesis

This compound is also used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in their main chain. These polymers exhibit high solubility in organic solvents and are obtained through palladium-catalyzed polycondensation, demonstrating its utility in developing new materials with specific properties (Welterlich, Charov, & Tieke, 2012).

Exploration in Electrochemical Applications

The compound is explored in the context of boron-based anion acceptors for organic liquid electrolyte-based fluoride shuttle batteries. Its structural variations affect the Lewis acidity of borate, influencing the electrochemical compatibility and performance of the batteries, showing its relevance in energy storage technologies (Kucuk & Abe, 2020).

Contribution to Sensing Technology

It is also employed in the development of Schiff base fluorescent probes for sensitive detection of hydrogen peroxide vapor. The introduction of functional groups to the boron ester enhances its reactivity with hydrogen peroxide, indicating its potential in sensitive and selective sensing applications (Fu et al., 2016).

作用機序

Target of Action

This compound belongs to the class of organoboronic acids and their derivatives, which are known to have a wide range of biological activities and are often used in medicinal chemistry and drug discovery .

Mode of Action

Organoboronic acids and their derivatives are known to interact with various biological targets through covalent bonding, hydrogen bonding, and dipole interactions . They can also undergo transformations within biological systems, leading to changes in their structure and activity .

Biochemical Pathways

Organoboronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions, which are widely used in the synthesis of biologically active compounds .

Pharmacokinetics

Organoboronic acids and their derivatives are generally known for their good bioavailability . They are often well-absorbed and can distribute throughout the body. They can be metabolized in the body, often through oxidation, reduction, and conjugation reactions, and are typically excreted in the urine .

Result of Action

Organoboronic acids and their derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, presence of other substances, and specific conditions within the biological system . For example, the reactivity of organoboronic acids and their derivatives can be influenced by the presence of water and oxygen .

特性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJNNJSONWFVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594477 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852227-90-8 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)